molecular formula C7H4ClFN2 B3233260 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1352395-89-1

6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3233260
CAS No.: 1352395-89-1
M. Wt: 170.57 g/mol
InChI Key: VUVVTHURVHJUFF-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a fluorine atom at the 3rd position on the pyrrolo[2,3-b]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the preparation of a suitable pyridine intermediate, followed by halogenation and cyclization reactions. The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control temperature, pressure, and reaction time. The industrial methods aim to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: It is used in chemical biology to probe biological pathways and identify potential therapeutic targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVTHURVHJUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856981
Record name 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352395-89-1
Record name 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

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